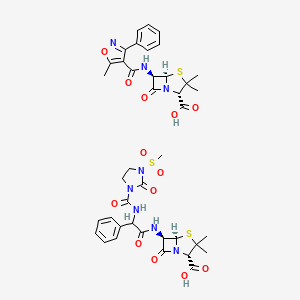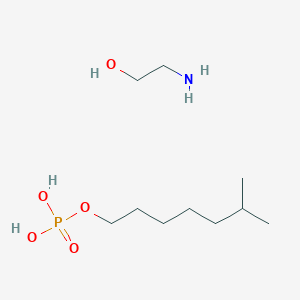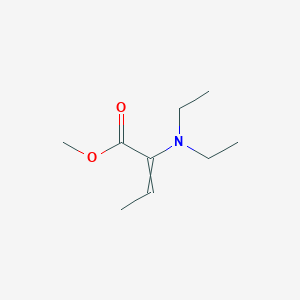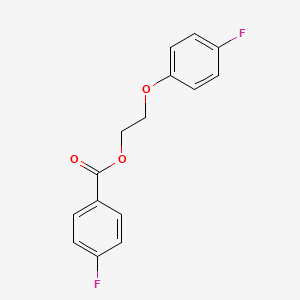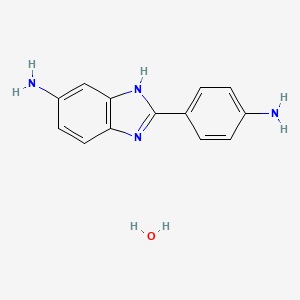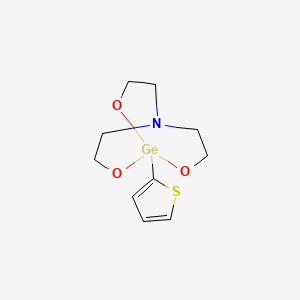
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-germabicyclo(333)undecane, 1-(2-thienyl)- is a complex organogermanium compound It features a unique bicyclic structure incorporating germanium, oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- typically involves the reaction of germanium tetrachloride with triethanolamine, followed by the introduction of a thienyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and studying their properties.
Biology: The compound’s unique structure makes it a candidate for investigating its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It may be used in the development of advanced materials, such as catalysts or semiconductors.
Mechanism of Action
The mechanism by which 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound features silicon instead of germanium and has similar structural properties.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: This variant includes boron and is used in different chemical applications.
Uniqueness
What sets 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- apart is its incorporation of germanium and a thienyl group, which imparts unique electronic and steric properties.
Properties
CAS No. |
72517-64-7 |
|---|---|
Molecular Formula |
C10H15GeNO3S |
Molecular Weight |
301.93 g/mol |
IUPAC Name |
1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H15GeNO3S/c1-2-10(16-9-1)11-13-6-3-12(4-7-14-11)5-8-15-11/h1-2,9H,3-8H2 |
InChI Key |
SCIIFYLURLYNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


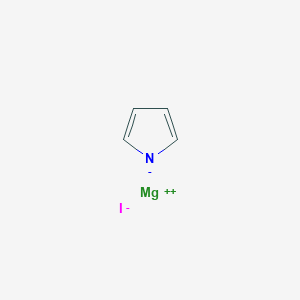
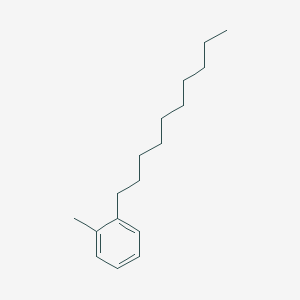
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
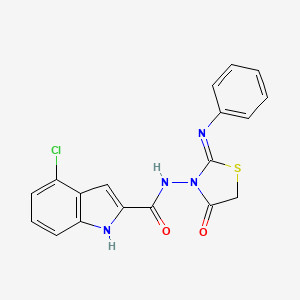
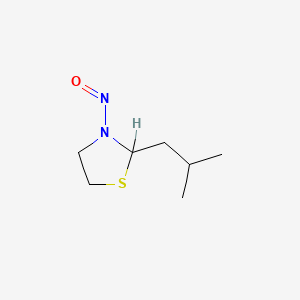
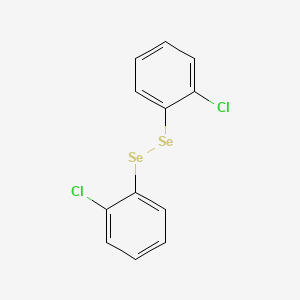
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
